molecular formula C14H7ClFN3O3 B4404642 N-(2-chloro-4-nitrophenyl)-4-cyano-2-fluorobenzamide

N-(2-chloro-4-nitrophenyl)-4-cyano-2-fluorobenzamide

Cat. No.: B4404642
M. Wt: 319.67 g/mol
InChI Key: VQFMWNSPEPUSQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-4-cyano-2-fluorobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.

    Cyanation: The nitroaniline derivative is then subjected to a cyanation reaction to introduce the cyano group.

    Fluorination: The intermediate product is fluorinated to introduce the fluorine atom.

    Amidation: Finally, the compound undergoes an amidation reaction with 4-cyanobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Reduction: The major product is N-(2-chloro-4-aminophenyl)-4-cyano-2-fluorobenzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-4-cyano-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets. The nitro and cyano groups are known to participate in electron transfer reactions, which can disrupt cellular processes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Uniqueness

N-(2-chloro-4-nitrophenyl)-4-cyano-2-fluorobenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both cyano and fluoro groups, in addition to the nitro and chloro groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-4-cyano-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3O3/c15-11-6-9(19(21)22)2-4-13(11)18-14(20)10-3-1-8(7-17)5-12(10)16/h1-6H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFMWNSPEPUSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-4-nitrophenyl)-4-cyano-2-fluorobenzamide
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